molecular formula C4H3N3O2 B14647996 2,4-Pyrrolidinedione, 3-diazo- CAS No. 51925-58-7

2,4-Pyrrolidinedione, 3-diazo-

Cat. No.: B14647996
CAS No.: 51925-58-7
M. Wt: 125.09 g/mol
InChI Key: PIDBSJSPZULZDO-UHFFFAOYSA-N
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Description

2,4-Pyrrolidinedione, 3-diazo- is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a pyrrolidinedione ring. Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in various chemical reactions. The unique structure of 2,4-Pyrrolidinedione, 3-diazo- makes it a valuable compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrrolidinedione, 3-diazo- typically involves the diazotization of a suitable precursor. One common method is the reaction of a hydrazone with an oxidizing agent. For instance, the oxidation of free hydrazones by iodosylbenzene can generate non-stabilized diazoalkanes, which can then be used to form 2,4-Pyrrolidinedione, 3-diazo- under controlled conditions .

Industrial Production Methods: Industrial production of 2,4-Pyrrolidinedione, 3-diazo- often involves large-scale diazotization processes. These processes are designed to ensure safety and efficiency, given the potential instability and toxicity of diazo compounds. The use of continuous flow systems and batch protocols can help manage the reactivity of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Pyrrolidinedione, 3-diazo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the diazo group into other functional groups.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of azo compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidinediones and azo compounds, which have applications in dye synthesis and organic synthesis .

Mechanism of Action

The mechanism of action of 2,4-Pyrrolidinedione, 3-diazo- involves the generation of reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can then participate in various chemical transformations, including insertion into C-H, N-H, and O-H bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2,4-Pyrrolidinedione, 3-diazo- is unique due to its stability and versatility in forming various products through different reaction pathways. Its ability to generate reactive intermediates makes it a valuable tool in synthetic organic chemistry and industrial applications .

Properties

CAS No.

51925-58-7

Molecular Formula

C4H3N3O2

Molecular Weight

125.09 g/mol

IUPAC Name

3-diazopyrrolidine-2,4-dione

InChI

InChI=1S/C4H3N3O2/c5-7-3-2(8)1-6-4(3)9/h1H2,(H,6,9)

InChI Key

PIDBSJSPZULZDO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=[N+]=[N-])C(=O)N1

Origin of Product

United States

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